An In-Depth Technical Guide to 4-Bromomorpholine for Advanced Research
An In-Depth Technical Guide to 4-Bromomorpholine for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
In the realm of chemical synthesis, precise nomenclature is paramount. The subject of this guide, 4-bromomorpholine, is a key reagent with significant potential in synthetic and medicinal chemistry. It is important to note that this compound is frequently referred to in chemical literature and supplier catalogues interchangeably as N-bromomorpholine. For the purpose of clarity and accuracy, this guide will primarily use the IUPAC-consistent name, 4-bromomorpholine, while acknowledging its common synonym. This guide will delve into the core technical aspects of 4-bromomorpholine, from its fundamental properties and synthesis to its practical applications and safety considerations, providing a comprehensive resource for the discerning researcher.
Section 1: Chemical Identity and Physicochemical Properties
4-Bromomorpholine is a halogenated derivative of the saturated heterocyclic amine, morpholine. The introduction of a bromine atom onto the nitrogen atom imparts unique reactivity to the molecule, making it a valuable tool in organic synthesis.
CAS Number: 98022-77-6
Molecular Formula: C₄H₈BrNO
Structure:
A 2D representation of the 4-bromomorpholine molecule.
A summary of its key physicochemical properties is presented in the table below, compiled from authoritative sources.
| Property | Value | Source |
| Molecular Weight | 166.02 g/mol | PubChem[1] |
| Appearance | Assumed to be a solid or liquid | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
| XLogP3 | 0.4 | PubChem[1] |
Section 2: Synthesis of 4-Bromomorpholine: A Representative Protocol
The synthesis of N-bromoamines, such as 4-bromomorpholine, is typically achieved through the reaction of the corresponding secondary amine with a suitable brominating agent. A common and effective method involves the use of N-bromosuccinimide (NBS), which acts as a source of electrophilic bromine.[2][3]
The rationale behind choosing NBS is its ease of handling as a crystalline solid compared to liquid bromine, and the succinimide byproduct is often easily removed during workup. The reaction is typically carried out in an inert solvent at reduced temperatures to control the reactivity and minimize side reactions.
Below is a detailed, self-validating experimental protocol for the synthesis of 4-bromomorpholine. This protocol is based on established methods for the N-bromination of secondary amines.
Experimental Protocol: Synthesis of 4-Bromomorpholine
Materials:
-
Morpholine
-
N-bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromomorpholine.
-
Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
A workflow diagram for the synthesis of 4-bromomorpholine.
Section 3: Applications in Drug Discovery and Organic Synthesis
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5][6] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. 4-Bromomorpholine serves as a valuable intermediate for the introduction of the morpholine ring into more complex molecules, a crucial step in the synthesis of novel therapeutic agents.[5][7]
The primary utility of 4-bromomorpholine in organic synthesis stems from its nature as an electrophilic bromine source and a precursor to a morpholine-containing nucleophile.
As a Brominating Agent:
Similar to other N-bromo compounds, 4-bromomorpholine can act as a source of electrophilic bromine for the bromination of various organic substrates, including alkenes, enolates, and activated aromatic systems.[2][3] The reactivity can be modulated by the reaction conditions.
As a Precursor for Nucleophilic Amination:
While the N-Br bond is polarized towards bromine, under certain conditions, particularly in the presence of a reducing agent or a suitable catalyst, 4-bromomorpholine can act as a precursor for the morpholine cation or a related reactive species, enabling the amination of various substrates.
In Heterocyclic Synthesis:
4-Bromomorpholine can be a key building block in the synthesis of more complex heterocyclic systems.[8][9] The bromine atom can be displaced by a variety of nucleophiles, or it can participate in transition metal-catalyzed cross-coupling reactions, allowing for the construction of diverse molecular architectures.
Section 4: Safety Data Sheet and Handling Precautions
Hazard Identification (Inferred):
-
Corrosive: Based on the properties of morpholine, 4-bromomorpholine is expected to be corrosive to the skin and eyes.
-
Toxic: It is likely to be toxic if inhaled, ingested, or absorbed through the skin.
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Oxidizing Agent: As an N-bromo compound, it may act as an oxidizing agent and could react vigorously with reducing agents.
-
Lachrymator: Many brominated organic compounds are lachrymatory.
Safe Handling and Personal Protective Equipment (PPE):
Due to the inferred hazards, strict adherence to safety protocols is essential when handling 4-bromomorpholine.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
-
Handling Procedures:
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.
-
First Aid Measures (Inferred):
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Section 5: Conclusion
4-Bromomorpholine stands as a versatile and valuable reagent for the modern organic chemist. Its utility as a brominating agent and, more importantly, as a precursor for introducing the medicinally significant morpholine moiety, underscores its importance in the synthesis of complex molecules and in the drug discovery pipeline. A thorough understanding of its synthesis, reactivity, and, crucially, its safe handling, is imperative for its effective and responsible use in the research laboratory. This guide provides a foundational framework for researchers to harness the potential of this important chemical entity.
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Khan Academy. (n.d.). Worked problem: Synthesis of Amines. Retrieved from [Link]
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Khan Academy. (2024, December 31). Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. Retrieved from [Link]
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National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. Retrieved from [Link]
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